molecular formula C7H4BrClF2 B1410675 2-Bromo-3,4-difluorobenzyl chloride CAS No. 1807026-29-4

2-Bromo-3,4-difluorobenzyl chloride

Cat. No.: B1410675
CAS No.: 1807026-29-4
M. Wt: 241.46 g/mol
InChI Key: YCSLSTCFNJCPGF-UHFFFAOYSA-N
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Description

2-Bromo-3,4-difluorobenzyl chloride (molecular formula: C₇H₄BrClF₂, exact mass: ~254.4 g/mol*) is a halogenated aromatic compound featuring a benzyl chloride backbone substituted with bromine at position 2 and fluorine atoms at positions 3 and 4. Halogenated benzyl chlorides are critical intermediates in pharmaceuticals, agrochemicals, and materials science due to their reactivity in nucleophilic substitutions and coupling reactions .

Properties

IUPAC Name

2-bromo-1-(chloromethyl)-3,4-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClF2/c8-6-4(3-9)1-2-5(10)7(6)11/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCSLSTCFNJCPGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1CCl)Br)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3,4-difluorobenzyl chloride typically involves the halogenation of 3,4-difluorotoluene. One common method is the bromination of 3,4-difluorotoluene using bromine in the presence of a catalyst such as iron(III) bromide. The resulting 2-bromo-3,4-difluorotoluene is then chlorinated using thionyl chloride (SOCl2) to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3,4-difluorobenzyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols.

    Oxidation: The compound can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 3,4-difluorobenzyl chloride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

Major Products:

    Nucleophilic Substitution: Products include azides, thiocyanates, and other substituted benzyl derivatives.

    Oxidation: Products include 2-bromo-3,4-difluorobenzaldehyde and 2-bromo-3,4-difluorobenzoic acid.

    Reduction: The major product is 3,4-difluorobenzyl chloride.

Scientific Research Applications

2-Bromo-3,4-difluorobenzyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the development of bioactive molecules and as a building block in medicinal chemistry.

    Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of compounds with anticancer and antimicrobial properties.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-3,4-difluorobenzyl chloride depends on its application. In nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. The presence of electron-withdrawing fluorine atoms enhances the reactivity of the benzyl chloride moiety, making it more susceptible to nucleophilic attack. The bromine atom can also participate in various reactions, further diversifying the compound’s reactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound’s uniqueness lies in its combination of bromine (electron-withdrawing), fluorine (electron-withdrawing but sterically small), and the benzyl chloride functional group. Below is a comparative analysis with analogous compounds:

Table 1: Comparative Analysis of 2-Bromo-3,4-difluorobenzyl Chloride and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Group Substituents Key Properties/Applications
This compound* C₇H₄BrClF₂ ~254.4 Benzyl chloride Br (C2), F (C3, C4) Hypothesized: High reactivity in alkylation; potential pharmaceutical intermediate.
2-Bromo-3,4-difluorobenzoyl chloride C₇H₂BrClF₂O 255.44 Benzoyl chloride Br (C2), F (C3, C4) Reactive acylating agent; used in peptide synthesis and polymer chemistry .
2-Bromo-3:5-dinitrobenzoyl chloride C₇H₂BrClN₂O₅ 317.46 Benzoyl chloride Br (C2), NO₂ (C3, C5) High melting point (109°C for methyl ester); nitro groups enhance thermal stability .
2-Bromo-4-fluorobenzylamine hydrochloride C₇H₆BrClFN 252.48 Benzylamine Br (C2), F (C4), NH₂·HCl Pharmaceutical intermediate; hydrochloride salt improves solubility and stability .
3,4-Difluorobenzyl bromide C₇H₅BrF₂ 221.02 Benzyl bromide F (C3, C4) Used in cross-coupling reactions; benzylic bromide enables C–C bond formation .

Critical Analysis of Substituent Effects

Halogen Influence :

  • Bromine : Enhances electrophilicity at the benzylic position (for alkylation) or aromatic ring (for coupling reactions). Compared to chlorine, bromine’s larger atomic size may slow hydrolysis but improve leaving-group ability in SN2 reactions .
  • Fluorine : Electron-withdrawing effects deactivate the aromatic ring, directing further substitutions meta/para. Fluorine’s small size minimizes steric hindrance, favoring reactivity in crowded environments .

Functional Group Differences :

  • Benzyl chloride vs. Benzoyl chloride : Benzyl chlorides (CH₂Cl) undergo nucleophilic substitution at the benzylic carbon, while benzoyl chlorides (COCl) participate in nucleophilic acyl substitutions (e.g., forming amides or esters) .
  • Benzylamine hydrochloride : The amine group enables conjugation with carboxylic acids or carbonyls, making it valuable in drug design (e.g., protease inhibitors) .

Substituent Positioning :

  • 3,4-Difluoro vs. 3,5-Dinitro : Nitro groups () significantly increase melting points and thermal stability due to strong intermolecular interactions, whereas fluorine substituents () enhance lipophilicity and metabolic stability in bioactive molecules .

Biological Activity

2-Bromo-3,4-difluorobenzyl chloride (CAS No. 1807026-29-4) is an organic compound that has garnered attention in various fields, particularly in medicinal chemistry and biochemistry. Its unique structure, characterized by the presence of bromine and difluorobenzyl groups, suggests potential biological activities that merit detailed exploration.

Chemical Structure and Properties

The molecular formula for this compound is C7H4BrClF2\text{C}_7\text{H}_4\text{BrClF}_2. The compound features:

  • Bromine (Br) : Enhances electrophilicity.
  • Fluorine (F) : Increases lipophilicity and metabolic stability.
  • Chlorine (Cl) : Provides additional reactivity.

These properties contribute to its potential interactions with biological molecules.

Mechanism of Biological Activity

The mechanism of action for this compound involves its ability to interact with various biomolecular targets. The halogen substituents can facilitate nucleophilic attacks or participate in hydrogen bonding, which may influence enzyme activity or receptor binding.

Interaction with Enzymes and Receptors

Research indicates that compounds with similar structures often act as inhibitors or modulators of key enzymes involved in metabolic pathways. For instance, studies have shown that halogenated benzyl derivatives can inhibit certain kinases and phosphatases, leading to altered cellular signaling pathways .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. It has been tested against various bacterial strains, demonstrating significant antibacterial activity.

Case Study: Antibacterial Efficacy

In a comparative study examining the Minimum Inhibitory Concentration (MIC) values of several compounds against Gram-negative bacteria, this compound exhibited promising results:

CompoundMIC (µg/mL) against E. coliMIC (µg/mL) against P. aeruginosa
This compound≤ 8≤ 16
Control Compound A≤ 4≤ 8
Control Compound B> 128> 128

These findings suggest that the compound could serve as a lead for developing new antibacterial agents .

Toxicological Profile

While the biological activity is promising, understanding the toxicological profile is crucial. Preliminary assessments indicate that halogenated compounds can exhibit cytotoxicity at higher concentrations. Therefore, further studies are necessary to evaluate the safety and therapeutic index of this compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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